molecular formula C15H21BO3 B11853305 4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B11853305
M. Wt: 260.14 g/mol
InChI Key: HQJYHXHQWHJWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boronic ester derivative featuring a benzaldehyde core substituted with an ethyl group at the 4-position and a pinacol-protected boronate group at the 2-position. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems for pharmaceuticals, organic electronics, and sensors. Its structure combines steric bulk from the ethyl group with the electron-withdrawing aldehyde, influencing reactivity and applications .

Properties

Molecular Formula

C15H21BO3

Molecular Weight

260.14 g/mol

IUPAC Name

4-ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C15H21BO3/c1-6-11-7-8-12(10-17)13(9-11)16-18-14(2,3)15(4,5)19-16/h7-10H,6H2,1-5H3

InChI Key

HQJYHXHQWHJWDP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC)C=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic Systems

The reaction proceeds via oxidative addition of the aryl halide (e.g., 4-ethyl-2-bromobenzaldehyde) to a palladium(0) catalyst, forming a Pd(II) intermediate. Transmetallation with B₂Pin₂ followed by reductive elimination yields the boronate ester. Common catalysts include Pd(dppf)Cl₂ and Pd(PPh₃)₄, with potassium acetate (KOAc) as a base to stabilize the active catalytic species.

Table 1: Miyaura Borylation Conditions and Yields

Aryl HalideCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
2-Bromo-4-ethylbenzaldehydePd(dppf)Cl₂KOAcDMSO801275
2-Iodo-4-ethylbenzaldehydePd(PPh₃)₄K₂CO₃Dioxane100882

The choice of halogen significantly impacts reactivity: iodides generally afford higher yields than bromides due to faster oxidative addition kinetics.

Directed ortho-Metalation (DoM) and Boronation

An alternative route employs directed ortho-metalation (DoM) to introduce boron functionality at the 2-position of 4-ethylbenzaldehyde. This method avoids pre-functionalized halogenated precursors.

Lithium-Mediated Metalation

Treatment of 4-ethylbenzaldehyde with lithium diisopropylamide (LDA) at −78°C generates a stabilized aryl lithium species at the ortho position. Quenching with triisopropyl borate (B(OiPr)₃) forms a boronic acid, which is subsequently protected with pinacol to yield the target compound.

Key Considerations:

  • Temperature Control : Metalation requires strict temperatures below −70°C to prevent side reactions.

  • Protection Step : Pinacol esterification (HOCH₂C(CH₃)₂CH₂OH) under acidic conditions achieves >90% conversion.

Table 2: DoM Protocol Efficiency

SubstrateBaseBoronating AgentProtection MethodYield (%)
4-EthylbenzaldehydeLDAB(OiPr)₃Pinacol, HCl50

Iridium-Catalyzed C–H Borylation

Recent advances utilize iridium complexes for direct C–H borylation, offering atom-economical access to boronate esters without pre-functionalization.

Catalytic System and Selectivity

The catalyst [Ir(COD)(OMe)]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) selectively activates the C–H bond ortho to the aldehyde group. B₂Pin₂ serves as the boron source, with reactions typically conducted in tetrahydrofuran (THF) at 80°C.

Advantages:

  • Regioselectivity : The aldehyde directs borylation to the ortho position via coordination to the iridium center.

  • Functional Group Tolerance : Compatible with ethyl and other alkyl substituents.

Table 3: C–H Borylation Optimization

CatalystLigandSolventTemperature (°C)Yield (%)
[Ir(COD)(OMe)]₂dtbpyTHF8065

Comparative Analysis of Methods

Table 4: Method Comparison

MethodAdvantagesLimitationsScalability
Miyaura BorylationHigh yields, robust conditionsRequires halogenated precursorsIndustrial
DoMNo pre-functionalizationLow-temperature sensitivityLaboratory-scale
C–H BorylationAtom-economical, direct functionalizationHigh catalyst loadingsEmerging

Industrial-Scale Production

Large-scale synthesis prioritizes Miyaura borylation due to its reproducibility and compatibility with continuous flow reactors. A representative protocol involves:

  • Continuous Flow Setup : Mixing 2-bromo-4-ethylbenzaldehyde and B₂Pin₂ in DMSO with Pd(dppf)Cl₂/KOAc.

  • Residence Time : 30 minutes at 100°C.

  • Product Isolation : Liquid-liquid extraction followed by crystallization achieves >95% purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Palladium catalyst, potassium carbonate, and toluene at 80-100°C.

Major Products Formed

    Oxidation: 4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    Reduction: 4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the coupling partner.

Scientific Research Applications

4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, facilitating the transfer of the aryl group to a coupling partner. This process involves the formation of a palladium-aryl intermediate, which then undergoes reductive elimination to form the final product .

Comparison with Similar Compounds

Positional Isomers

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 138500-88-6):
    This positional isomer places the boronate group at the 4-position of the benzaldehyde ring. Synthesized via pinacol esterification of 4-formylphenylboronic acid, it achieves 100% yield under optimized conditions. Its aldehyde proton resonates at δ 10.06 ppm (¹H NMR), characteristic of unhindered aldehyde groups. This compound is widely used in fluorescent probes (e.g., hydrogen peroxide detection) due to its conjugation efficiency .

    • Key Difference : The absence of an ethyl group reduces steric hindrance, enhancing reactivity in cross-couplings compared to the target compound .
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1352657-25-0): With the boronate at the 3-position, this isomer exhibits altered electronic effects. Applications include polymer synthesis and catalysis .

Substituent Effects

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde ():
    Replacing the benzene ring with thiophene introduces sulfur’s electron-rich nature, shifting reactivity toward electrophilic substitutions. Achieves 76% yield in Debus-Radziszewski reactions. Used in red light-emitting electrochemical cells (LECs) for organic electronics .

    • Comparison : Thiophene’s lower aromaticity vs. benzene alters charge transport properties, making it superior for optoelectronic applications .
  • 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1352657-25-0):
    Fluorine’s electronegativity increases the boronate’s Lewis acidity, accelerating transmetalation in Suzuki couplings. However, steric effects from fluorine may reduce yields in sterically demanding reactions .

  • 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1416722-69-4): The amino group at the 2-position enhances solubility in polar solvents and enables hydrogen bonding, making it suitable for biosensors and coordination chemistry. However, the amine’s basicity may complicate purification .

Functional Group Variations

  • Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 724740-45-8):
    Replacing the aldehyde with an ester group shifts applications toward polymer precursors and plasticizers. The ester’s reduced electrophilicity limits use in cross-couplings but improves stability during storage .

  • 2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1265360-45-9):
    Methoxy groups donate electron density, destabilizing the boronate toward hydrolysis. Used in supramolecular chemistry for self-assembly due to directional hydrogen bonding .

Reactivity in Cross-Couplings

  • Suzuki-Miyaura Coupling : The ethyl group in the target compound may slow transmetalation due to steric hindrance, requiring higher catalyst loadings vs. unsubstituted analogs .
  • Stability : Electron-withdrawing groups (e.g., aldehyde) stabilize the boronate against hydrolysis compared to electron-donating groups (e.g., methoxy) .

Biological Activity

4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS No. 497959-39-4) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a dioxaborolane moiety that is known for its role in various chemical reactions and biological applications. Its molecular formula is C15H21BO4C_{15}H_{21}BO_4, and it exhibits properties such as:

PropertyValue
Molecular Weight274.15 g/mol
AppearanceColorless to light yellow liquid
Purity>98%
Melting PointNot specified

Antimicrobial Activity

Recent studies have indicated that compounds containing the dioxaborolane structure exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. The minimum inhibitory concentration (MIC) values for these compounds range from 4 to 8 μg/mL against MRSA .

Anticancer Potential

The compound's potential as an anticancer agent has also been investigated. In vitro studies demonstrated that related compounds can inhibit cell proliferation in breast cancer cell lines such as MDA-MB-231 with IC50 values ranging from 0.87 to 12.91 μM. Notably, these compounds exhibited a significantly lower effect on non-cancerous cells, indicating a favorable therapeutic window .

Research suggests that the biological activity of these compounds may be attributed to their ability to interact with specific cellular targets. For example, they may inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling . Additionally, the dioxaborolane group may facilitate interactions with nucleophiles in biological systems, enhancing the compound's reactivity and potential efficacy as a drug candidate.

Case Studies

  • Antimicrobial Efficacy : A study evaluating various dioxaborolane derivatives found that certain modifications led to enhanced activity against resistant bacterial strains. The study highlighted the importance of the dioxaborolane moiety in improving bioactivity while maintaining low toxicity profiles .
  • Cancer Cell Line Studies : In another investigation involving MDA-MB-231 cells, treatment with related compounds resulted in significant apoptosis induction compared to controls. The study provided evidence for the selective toxicity of these compounds towards cancerous cells over normal cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with high purity?

  • Methodology :

  • Step 1 : Start with a substituted benzaldehyde precursor (e.g., 4-ethyl-2-bromobenzaldehyde) and perform a Miyaura borylation reaction using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .
  • Step 2 : Optimize reaction conditions (e.g., 80–100°C in THF, 12–24 hours) to achieve >90% yield. Monitor progress via TLC or HPLC.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
  • Validation : Confirm purity (>97%) using ¹H/¹³C NMR and LC-MS. Cross-reference spectral data with structurally analogous compounds (e.g., ethyl 4-chloro-2-(dioxaborolanyl)benzoate, CAS 474709-76-7) .

Q. How can researchers distinguish this compound from structurally similar boronates during characterization?

  • Methodology :

  • Analytical Tools :
  • ¹¹B NMR : The dioxaborolane moiety exhibits a distinct singlet at δ ~30–35 ppm, differing from boronic acids (δ ~28–32 ppm) .
  • FT-IR : Look for B-O stretching vibrations at ~1350–1370 cm⁻¹ and aldehyde C=O at ~1700 cm⁻¹ .
  • Comparative Studies : Compare retention times in reverse-phase HPLC with analogs (e.g., 4-isopropyl-2-dioxaborolanylbenzaldehyde, CAS 128376-65-8) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. What experimental designs are effective for studying the hydrolytic stability of the dioxaborolane group under physiological conditions?

  • Methodology :

  • Stability Assay : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via UV-Vis (λ = 260–280 nm for aldehyde release) and quantify boronic acid byproduct using LC-MS .
  • Kinetic Analysis : Apply pseudo-first-order kinetics to determine half-life. Compare with halogenated analogs (e.g., 4-fluoro-5-dioxaborolanylbenzaldehyde, CAS 1844839-22-0) to assess electronic effects .
  • Mitigation Strategies : Use lyophilization for long-term storage or formulate with stabilizers (e.g., 1% w/v mannitol) to reduce hydrolysis .

Q. How does the steric environment of the 4-ethyl group influence Suzuki-Miyaura cross-coupling efficiency?

  • Methodology :

  • Reaction Screening : Test coupling with aryl halides (e.g., 4-bromotoluene) under varying conditions (catalyst: Pd(PPh₃)₄ or XPhos Pd G3; base: K₂CO₃ or CsF).
  • Steric Analysis : Compare yields with less hindered analogs (e.g., 4-methyl-3-dioxaborolanylbenzaldehyde, CAS 847560-50-3) to isolate steric effects .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition-state geometries and quantify steric hindrance using %VBur values .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for structurally related dioxaborolanes: How to validate data?

  • Resolution :

  • Source Comparison : Cross-check with peer-reviewed crystallography data (e.g., Acta Cryst. Sect. E for ethyl 6-methyl-4-dioxaborolanylthiophene derivatives, mp 94–99°C ).
  • Experimental Replication : Perform DSC analysis at 2°C/min under nitrogen. Ensure samples are anhydrous (Karl Fischer titration) to exclude moisture-induced errors .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?

  • Methodology :

  • Glovebox Use : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation of the dioxaborolane group .
  • Waste Disposal : Quench residual boronates with pH 7 buffer, then treat with hydrogen peroxide to oxidize to less hazardous borates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.